2-(bromomethyl)-4,5,6,7-tetrahydro-1H-indole
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Overview
Description
2-(Bromomethyl)-4,5,6,7-tetrahydro-1H-indole is an organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4,5,6,7-tetrahydro-1H-indole typically involves the bromination of a suitable precursor. One common method is the bromination of 4,5,6,7-tetrahydro-1H-indole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction proceeds through a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and light exposure, can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,5,6,7-tetrahydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of substituted indoles with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-4,5,6,7-tetrahydro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-4,5,6,7-tetrahydro-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Another bromomethyl compound with a naphthalene ring instead of an indole ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-4,5,6,7-tetrahydro-1H-indole is unique due to its indole core, which is a versatile scaffold in medicinal chemistry. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate for the synthesis of diverse compounds .
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-(bromomethyl)-4,5,6,7-tetrahydro-1H-indole |
InChI |
InChI=1S/C9H12BrN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5,11H,1-4,6H2 |
InChI Key |
HUSGEXQPACXCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)CBr |
Origin of Product |
United States |
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